Scientific Field: Chemistry, specifically Polymer Science.
Summary of the Application: 4-Fluoro-2-nitrophenol is used in the creation of fully flexible cyclotriphosphazene-based Covalent Organic Frameworks (COFs) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity.
Methods of Application: The COFs are prepared with both a flexible knot and flexible linkers of different lengths.
Results or Outcomes: The quenching constants of the COFs by TNP and p-NP are 6.29 × 10^4, 2.17 × 10^5, and 2.48 × 10^5 L·mol^−1, respectively.
Scientific Field: Organic Chemistry.
Summary of the Application: 4-Fluoro-2-nitrophenol is used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline
Results or Outcomes: The outcomes are the successful synthesis of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline
4-Fluoro-2-nitrophenol has a benzene ring structure with a fluorine atom attached at the para (4th) position and a nitro group at the ortho (2nd) position []. The presence of the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution, particularly at the meta position (opposite to the nitro group) []. This makes the molecule less reactive towards reactions like nitration or halogenation compared to unsubstituted phenol.
Synthesis of 4-fluoro-2-nitrophenol can be achieved through various methods, but specific details are not readily available in public scientific literature. One potential route involves the nitration of 4-fluorophenol with a nitrating agent like nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst []. However, due to the deactivating effect of the nitro group, further nitration would likely target the meta position rather than the para position, resulting in a mixture of products.
Limited information exists on the specific decomposition pathways of 4-Fluoro-2-nitrophenol. Under strong acidic or basic conditions, it might undergo hydrolysis, cleaving the bond between the benzene ring and the nitro group.
There is no scientific literature readily available on the specific mechanism of action of 4-Fluoro-2-nitrophenol.
Irritant